molecular formula C12H15NO4S B2519606 2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1132664-87-9

2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2519606
CAS No.: 1132664-87-9
M. Wt: 269.32
InChI Key: LDAFEDIBZPMXFT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the thiazolidine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. This reaction forms an intermediate, which is then subjected to a thia-Michael addition with maleic anhydride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in creating derivatives that exhibit enhanced biological activities.
  • Catalysis : It has potential applications in catalysis, particularly in reactions involving thiazolidine derivatives that may enhance reaction rates and yields.

Biology

  • Antimicrobial Activity : Research indicates that 2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid exhibits antimicrobial properties against various pathogens. Its structure allows it to interact with microbial enzymes, inhibiting their growth.
  • Antioxidant Properties : The compound has been studied for its antioxidant capabilities, which may protect cells from oxidative stress and related diseases.

Medicine

  • Anticancer Activity : Several studies have highlighted the anticancer potential of thiazolidine derivatives. For example, compounds with similar structures have shown significant inhibition rates against leukemia cell lines (e.g., MOLT-4) and central nervous system cancer cell lines (e.g., SF-295) .
    CompoundCell LineInhibition (%)
    4gMOLT-484.19
    4pSF-29572.11
  • Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory effects, potentially modulating pathways involved in inflammatory responses.

Case Study 1: Anticancer Activity

A study published in the Journal of Research in Pharmacy examined various thiazolidine derivatives for their anticancer activity. The results showed that compounds containing the thiazolidine scaffold exhibited promising inhibition against multiple cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Antioxidant Evaluation

Research conducted on thiazolidine derivatives demonstrated significant antioxidant activity through various assays measuring free radical scavenging capabilities. The presence of methoxy groups was found to enhance this activity significantly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both a thiazolidine ring and a carboxylic acid group, which confer distinct chemical and biological properties

Biological Activity

2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as (4S)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₅NO₄S
  • CAS Number : 1265908-08-4
  • Molecular Weight : 273.32 g/mol

Antitumor Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the methoxy groups in the phenyl ring appears to enhance the activity by increasing lipophilicity and facilitating better interaction with cellular targets.

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22Jurkat

The structure-activity relationship (SAR) analysis suggests that modifications in the thiazolidine scaffold can lead to enhanced cytotoxicity, with specific substitutions on the phenyl ring being crucial for activity .

Antioxidant Effects

Thiazolidine derivatives have been studied for their antioxidant capabilities. Research indicates that this compound can significantly reduce intracellular reactive oxygen species (ROS) levels when introduced into cell cultures. This activity suggests a protective role against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Mechanism : By scavenging free radicals and enhancing the cellular antioxidant defense system.

Study on Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidine derivatives and tested their anticancer activities against various cell lines. The findings indicated that the compound demonstrated significant growth inhibition in HT-29 and Jurkat cells, with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .

In Vivo Studies

In vivo studies using zebrafish models have shown that thiazolidine derivatives can exhibit developmental toxicity at certain concentrations. However, at lower doses, they displayed protective effects against oxidative damage induced by environmental toxins .

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-8-3-7(4-9(5-8)17-2)11-13-10(6-18-11)12(14)15/h3-5,10-11,13H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAFEDIBZPMXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2NC(CS2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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